molecular formula C21H20Cl2N2O4S B2510766 2-(3-((2,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone CAS No. 894014-32-5

2-(3-((2,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone

Cat. No. B2510766
CAS RN: 894014-32-5
M. Wt: 467.36
InChI Key: HSLZAUZLZJCJJF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, an indole group, and a morpholino group . These groups suggest that the compound could have a variety of chemical properties and potential uses.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, indole, and morpholino groups would significantly influence the compound’s structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl, indole, and morpholino groups could affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis of Dichlorobenzonitriles

Dichlorobenzonitriles (DCBNs) serve as essential organic intermediates in the production of fine chemicals. They find applications in herbicides, pesticides, medicines, dyes, engineering plastics, and photosensitive materials . The ammoxidation of dichlorotoluenes (DCTs) is an industrially significant process for DCBN production. Notably, 2,4-dichlorobenzonitrile can be directly synthesized by ammoxidation of 2,4-dichlorobenzyl chloride, yielding higher yields at lower reaction temperatures compared to ammoxidation of 2,4-dichlorotoluene .

Antibacterial and Antifungal Agents

2,4-Dichlorobenzyl chloride derivatives have been explored for their antibacterial and antifungal properties. These compounds are present in some antiseptic lozenges and exhibit in vitro antiviral action . Further research into their efficacy against specific bacterial strains could provide valuable insights.

Catalytic Gas-Phase Ammoxidation

The synthesis of 2,5-dichlorobenzonitrile via catalytic gas-phase ammoxidation represents an innovative approach. By chloromethylating p-dichlorobenzene first and subsequently ammoxidizing the resulting 2,5-dichlorobenzyl chloride, researchers achieved a total yield of 67% . This method offers a simple and economical route for preparing multi-chlorobenzonitriles.

1,2,4-Triazolium Derivatives

Starting from commercially available 1H-1,2,4-triazole, 2,4-dichlorobenzyl chloride has been used to synthesize novel 1,2,4-triazolium derivatives. These derivatives were evaluated for their antibacterial and antifungal activities . Further investigations could explore their potential in drug development.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many organic compounds can be harmful if inhaled, ingested, or if they come into contact with the skin .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if the compound has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and testing its safety .

properties

IUPAC Name

2-[3-[(2,4-dichlorophenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O4S/c22-16-6-5-15(18(23)11-16)14-30(27,28)20-12-25(19-4-2-1-3-17(19)20)13-21(26)24-7-9-29-10-8-24/h1-6,11-12H,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLZAUZLZJCJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((2,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone

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